molecular formula C14H17FN2O4S B2898350 5-fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide CAS No. 2034385-15-2

5-fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Cat. No.: B2898350
CAS No.: 2034385-15-2
M. Wt: 328.36
InChI Key: JXBIOLIKCMXZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a fluorine atom at the 5-position, a methoxy group at the 2-position, and a 3-(3-methylisoxazol-5-yl)propyl chain attached to the sulfonamide nitrogen. Its molecular formula is C₁₅H₁₈FN₂O₄S, with a molecular weight of 341.4 g/mol (derived from structural analysis of analogous compounds in ) . The compound’s structure combines a sulfonamide backbone with heterocyclic (isoxazole) and alkoxy substituents, which are critical for modulating physicochemical properties and biological activity.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4S/c1-10-8-12(21-17-10)4-3-7-16-22(18,19)14-9-11(15)5-6-13(14)20-2/h5-6,8-9,16H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBIOLIKCMXZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares the target compound with structurally related benzenesulfonamides, highlighting substituent variations and their impact:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Activities Reference ID
5-Fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide C₁₅H₁₈FN₂O₄S 341.4 5-F, 2-OCH₃, 3-(3-methylisoxazol-5-yl)propyl Unknown (structural analog of compound)
3-Chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide C₁₄H₁₇ClN₂O₃S 328.8 3-Cl, 2-CH₃, 3-(3-methylisoxazol-5-yl)propyl Unknown (structural analog with chloro substitution)
5-Bromo-2-methoxy-N-(3-methyl-6-hydroxy-1,2-benzoxazol-5-yl)benzenesulfonamide C₁₅H₁₃BrN₂O₅S 413.3 5-Br, 2-OCH₃, benzoxazole ring Potential kinase inhibition (similar to compound)
4-Fluoro-N-(3-((4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)propyl)benzenesulfonamide C₂₅H₂₂FN₅O₃S₂ 535.6 4-F, imidazothiazole-pyrimidine core Pan-RAF inhibitor (IC₅₀ = 12 nM)
2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole) C₁₃H₁₀N₂O₃S 274.3 Benzimidazole-sulfonic acid UV filter (used in sunscreens)

Key Observations :

  • Halogen Substitution : Fluorine (5-F) in the target compound may enhance metabolic stability compared to bromine (5-Br) in ’s compound, as fluorine’s smaller size and electronegativity reduce steric hindrance and improve bioavailability .
  • Heterocyclic Moieties : The 3-methylisoxazole in the target compound (vs. benzoxazole in or imidazothiazole in ) influences binding specificity. Isoxazole’s electron-rich nature may enhance interactions with enzymatic active sites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Utilize carbodiimide-based coupling agents (e.g., EDCl or DCC) with HOBt to activate the sulfonamide intermediate. For example, describes coupling 5-chloro-2-methoxybenzoic acid with amines using EDCl/HOBt in dichloromethane at 0°C, yielding 37–73% after column chromatography . Optimize solvent polarity and temperature to enhance yields.
  • Characterization : Confirm purity via HPLC and structural integrity via 1H NMR^{1}\text{H NMR} (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy singlet at δ 3.8–4.0 ppm) and 13C NMR^{13}\text{C NMR} (e.g., sulfonamide S=O peaks at ~125–130 ppm) .

Q. How should researchers design initial biological activity screens for this compound?

  • Approach : Prioritize assays relevant to sulfonamide bioactivity, such as NLRP3 inflammasome inhibition (see for analogous compounds tested in inflammatory pathways) or kinase inhibition . Use cell-based viability assays (e.g., MTT) and ELISA for cytokine profiling.
  • Controls : Include positive controls (e.g., MCC950 for NLRP3) and validate results with orthogonal methods (e.g., Western blot for protein targets) .

Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?

  • Techniques :

  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ ~381.1 Da).
  • NMR Spectroscopy : Analyze 19F NMR^{19}\text{F NMR} for fluorine environments (δ -110 to -120 ppm) and 1H NMR^{1}\text{H NMR} for isoxazole protons (δ 6.2–6.5 ppm) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

  • Strategy :

  • Substituent Variation : Modify the methoxy group (e.g., replace with ethoxy or halogens) or the isoxazole’s methyl group (e.g., introduce bulkier alkyl chains) .
  • Biological Testing : Compare IC50_{50} values across analogs in target-specific assays (e.g., IC50_{50} shifts in NLRP3 inhibition from 0.5 µM to >10 µM with bulkier groups) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in target proteins like NLRP3 or COX-2 .

Q. What experimental designs are recommended for assessing metabolic stability and in vivo pharmacokinetics?

  • In Vitro Stability :

  • Liver Microsomes : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS over time (t1/2_{1/2} < 30 min suggests rapid metabolism) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
    • In Vivo Studies :
  • Rodent Models : Administer intravenously (2 mg/kg) and orally (10 mg/kg) to calculate bioavailability (F%). Collect plasma samples at 0–24 h for PK profiling .

Q. How should contradictory data in biological assays be resolved?

  • Case Example : If anti-inflammatory activity conflicts between NF-κB luciferase assays and TNF-α ELISA:

  • Troubleshooting :

Verify assay conditions (e.g., cell line specificity, endotoxin-free reagents).

Use orthogonal methods (e.g., qPCR for IL-1β mRNA vs. protein-level ELISA).

Re-evaluate compound solubility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.